5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine
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Overview
Description
5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine is a chemical compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dimethylamino group and a diethylamino group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,4-triazole with dimethylamine and diethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free reactions and catalytic processes, can also be explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amino groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with different functional groups.
Scientific Research Applications
5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
5-(Dimethylamino)methyl-1,2,4-triazole: A closely related compound with similar structural features.
N,N-Diethyl-1,2,4-triazole: Another derivative with diethylamino substitution.
Uniqueness
5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine is unique due to the presence of both dimethylamino and diethylamino groups, which confer distinct chemical properties and reactivity. This dual substitution pattern can enhance its binding affinity to specific targets and broaden its range of applications.
Properties
Molecular Formula |
C9H19N5 |
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Molecular Weight |
197.28 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H19N5/c1-5-14(6-2)9-10-8(11-12-9)7-13(3)4/h5-7H2,1-4H3,(H,10,11,12) |
InChI Key |
AZVNJTQBQNCLFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NNC(=N1)CN(C)C |
Origin of Product |
United States |
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